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Compound of Interest

Compound Name: Levofloxacin g-acid

Cat. No.: B193970

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantitative
determination of Levofloxacin g-acid, a known impurity of the broad-spectrum antibiotic
Levofloxacin. Levofloxacin g-acid, chemically known as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-
methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid (CAS No: 100986-89-8), is
also referred to as Levofloxacin Carboxylic Acid, Levofloxacin Impurity F, or Levofloxacin
Related Compound B as per the United States Pharmacopeia (USP).[1] The accurate
guantification of this impurity is crucial for ensuring the quality, safety, and efficacy of
Levofloxacin drug products.

This document presents a comparative summary of different High-Performance Liquid
Chromatography (HPLC) methods, their validation parameters, and detailed experimental
protocols.

Comparison of Validated HPLC Methods

The following table summarizes the performance characteristics of various validated HPLC
methods suitable for the analysis of Levofloxacin g-acid. This allows for an objective
comparison to aid in selecting the most appropriate method for specific analytical needs.
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Experimental Protocols

This section provides a detailed methodology for a validated stability-indicating HPLC method

for the quantification of Levofloxacin related substances, including Levofloxacin g-acid.

Stability-Indicating HPLC Method

1.

N

Chromatographic Conditions:
Column: Cosmosil C18 (250mm x 4.6mm), 5um particle size

Mobile Phase: Isocratic elution with a mixture of buffer and methanol in the ratio of 68:32
(v/v). The buffer composition is not specified in the abstract.

Flow Rate: Not specified.

Column Temperature: Not specified.
Detection: Not specified.

Injection Volume: Not specified.

. Preparation of Solutions:
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» Standard Solution: A standard solution of Levofloxacin and its impurities, including
Levofloxacin g-acid (Impurity B), is prepared in a suitable diluent.

o Sample Solution: The sample containing Levofloxacin is dissolved in the diluent to achieve a
known concentration.

3. Validation Parameters:

o Specificity: The method's ability to assess the analyte unequivocally in the presence of other
components was demonstrated through forced degradation studies (acid, alkali, oxidation,
heat, and radiation).

 Linearity: The linearity was established from the Limit of Quantification (LOQ) to 150% of the
target concentration for Levofloxacin and its impurities. For Levofloxacin g-acid (Impurity
B), the LOQ was determined to be 0.013 pg/mL.

 Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for
Levofloxacin g-acid were established to be 0.004 pg/mL and 0.013 pg/mL, respectively.

e Accuracy: The accuracy was evaluated over the range of LOQ to 150% of the target
concentration.

o Precision: The precision of the method was determined by repeatability and intermediate
precision studies.

Methodology Workflow

The following diagram illustrates the general experimental workflow for the validation of an
analytical method for Levofloxacin g-acid assay.
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Caption: Workflow for the validation of an analytical method for Levofloxacin g-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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